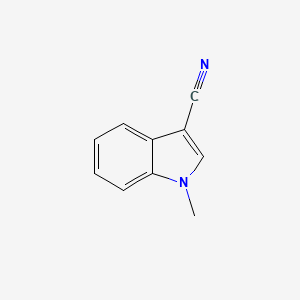

1-メチル-1H-インドール-3-カルボニトリル

概要

説明

1-Methyl-1H-indole-3-carbonitrile is a compound that belongs to the class of indole carbonitriles. Indole carbonitriles are an important class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their use as building blocks in organic synthesis. Although the provided papers do not directly discuss 1-Methyl-1H-indole-3-carbonitrile, they do provide insights into the chemistry of related indole carbonitrile compounds.

Synthesis Analysis

The synthesis of indole carbonitriles can be achieved through various methods. For instance, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst and potassium carbonate in DMSO at elevated temperatures . Another approach involved the synthesis of 4-hydroxy-1H-indole-2-carbonitrile through azide decomposition to form the indole ring, followed by functionalization of an ester to introduce the cyano functionality . Additionally, a scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile was developed starting from 4-nitro-3-(trifluoromethyl)phenol, which involved a telescoped procedure and a palladium-catalyzed cyanation step .

Molecular Structure Analysis

The molecular structure of indole carbonitriles is characterized by the presence of a cyano group attached to the indole ring. The orientation of the carbonitrile group can vary, as seen in compounds where the carbonitrile group is twisted away from the indole plane, indicating steric interactions that influence the overall molecular conformation . These structural variations can affect the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Indole carbonitriles participate in a variety of chemical reactions. They can undergo thermal isomerization, as evidenced by the thermal isomerization pathway of a pyrido[3,2-b]indole-3-carbonitrile compound . They are also used as building blocks for the synthesis of biologically important heterocyclic compounds, such as isoxazoles and pyrazoles, through one-pot multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbonitriles are influenced by their molecular structure. For example, the presence of substituents on the indole ring, such as methyl or chloro groups, can affect the planarity of the molecule and its ability to form hydrogen bonds and aromatic π-π stacking interactions in the crystal lattice . These interactions are crucial for the stability and solubility of the compounds.

科学的研究の応用

抗ウイルス活性

インドール誘導体は、1-メチル-1H-インドール-3-カルボニトリルを含む、抗ウイルス活性において可能性を示しています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボキシレート誘導体は、抗ウイルス剤として報告されています .

抗炎症活性

インドール誘導体は、その抗炎症特性で知られています。 これらの化合物は、複数の受容体に高い親和性で結合することができ、新しい有用な誘導体の開発に役立つ可能性があります .

抗癌活性

インドール誘導体は、腫瘍学の分野で有望視されています。 これらの化合物のユニークな構造により、さまざまな生物学的標的に作用することができ、抗癌効果につながる可能性があります .

抗酸化活性

インドール核は、抗酸化活性を持つ多くの生物活性芳香族化合物に存在します。 このことは、1-メチル-1H-インドール-3-カルボニトリルが抗酸化研究の潜在的な候補であることを示唆しています .

抗菌活性

インドール誘導体は、抗菌特性を持つことが判明しています。 これは、1-メチル-1H-インドール-3-カルボニトリルが、新しい抗菌剤の開発に役立つ可能性があることを示しています .

合成試薬

1-メチル-1H-インドール-3-カルボニトリルは、生物活性インドール、グリコーゲンシンターゼキナーゼ3β(GSK-3)阻害剤、イノシン一リン酸脱水素酵素(IMPDH)阻害剤のインドールフラグメント、およびHIV-1インテグラーゼ阻害剤の合成試薬として使用できます .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which include 1-methyl-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . These interactions can lead to changes in the function of the target, which can result in the observed biological activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations can include changes in cellular function and responses to external stimuli .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely diverse and dependent on the specific context of use .

特性

IUPAC Name |

1-methylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAXZPMXGBNBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367996 | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24662-37-1 | |

| Record name | 1-Methylindole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024662371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLINDOLE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3RSC92FMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)